Nickel bis(trifluoromethylsulfonyl)imide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

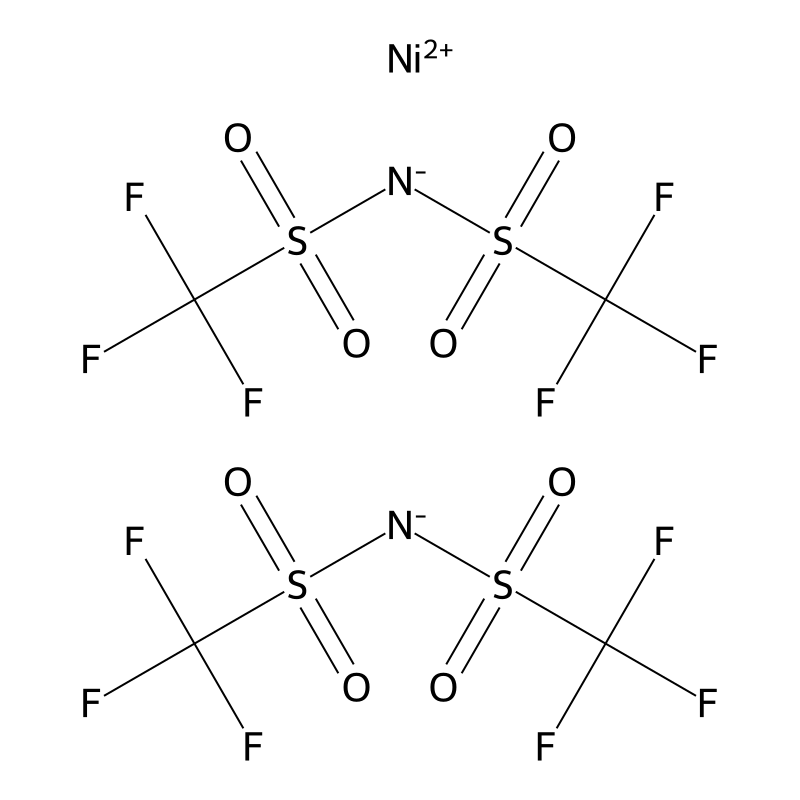

Nickel bis(trifluoromethylsulfonyl)imide is a chemical compound with the formula CFNNiOS. It is characterized by its unique structure, which includes nickel ions coordinated with two bis(trifluoromethylsulfonyl)imide ligands. This compound is notable for its high thermal stability and solubility in various organic solvents, making it a valuable reagent in synthetic chemistry and catalysis. Nickel bis(trifluoromethylsulfonyl)imide is used in various applications, including as a catalyst and in ionic liquid formulations .

Nickel bis(trifluoromethylsulfonyl)imide may cause irritation to the skin, eyes, and respiratory system upon contact or inhalation. It is recommended to handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Data Availability:

Future Considerations

Research on nickel bis(trifluoromethylsulfonyl)imide is ongoing, with scientists exploring its potential in various applications. Some promising areas include:

- Development of novel catalysts for organic synthesis

- Electrolytes for high-performance batteries

- Precursor for functional materials with unique properties

Catalysis

Nickel triflate acts as an efficient and versatile catalyst for diverse organic transformations. Its Lewis acidity and ability to form well-defined complexes with various substrates make it valuable in reactions like:

- C-C bond formation: Nickel triflate catalyzes the formation of carbon-carbon bonds through reactions like cross-coupling, Heck reactions, and Suzuki-Miyaura couplings .

- C-H activation: Nickel triflate enables the activation of C-H bonds, allowing for selective functionalization of complex molecules .

- Cyclization reactions: This compound facilitates the formation of cyclic structures through reactions like aldol condensations and Diels-Alder reactions .

Precursor for Materials Synthesis

Nickel triflate serves as a precursor for the synthesis of various functional materials, including:

- Battery materials: It can be used to prepare high-performance electrode materials for lithium-ion batteries .

- Semiconductors: Nickel triflate finds use in the deposition of thin films for electronic devices like transistors and solar cells .

- Metal-organic frameworks (MOFs): This compound can be employed in the synthesis of MOFs, which are porous materials with diverse applications in gas storage, catalysis, and separation .

Ionic Liquid Research

Nickel triflate exhibits properties of an ionic liquid, a class of molten salts with unique characteristics. Researchers utilize it in studies related to:

- Electrolyte design: Nickel triflate contributes to the development of novel electrolytes for batteries and fuel cells due to its high ionic conductivity and thermal stability .

- Catalysis in ionic liquids: This compound can act as a catalyst within ionic liquids, offering advantages like improved reaction selectivity and recyclability .

Nickel bis(trifluoromethylsulfonyl)imide can be synthesized through several methods:

- Direct Reaction: Nickel(II) salts can be reacted with bis(trifluoromethylsulfonyl)imide precursors under controlled conditions to form the desired compound.

- Solvent-Free Methods: Innovative synthesis techniques have been developed that allow for the preparation of this compound without solvents, enhancing environmental sustainability.

- Ionic Liquid Formation: The compound can also be synthesized as part of ionic liquid formulations, which can improve its solubility and applicability in various

Nickel bis(trifluoromethylsulfonyl)imide finds applications in several fields:

- Catalysis: It is used as a catalyst in organic synthesis due to its ability to facilitate various chemical transformations.

- Ionic Liquids: The compound is incorporated into ionic liquids, which are utilized in electrochemistry and materials science.

- Surface Treatment: It serves as a surface treatment agent in various industrial applications .

Interaction studies involving nickel bis(trifluoromethylsulfonyl)imide focus on its behavior in different chemical environments. These studies often explore its coordination chemistry and how it interacts with various substrates or ligands. The unique properties of this compound make it an interesting subject for research in both synthetic and materials chemistry .

Nickel bis(trifluoromethylsulfonyl)imide shares similarities with several other compounds that contain transition metals coordinated with sulfonyl or imide groups. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Nickel(II) bis(trifluoromethanesulfonyl)imide | CFNNiOS | High thermal stability; used as a catalyst |

| Lithium bis(trifluoromethylsulfonyl)imide | CFNLiOS | Used primarily in lithium battery applications |

| Silver bis(trifluoromethylsulfonyl)imide | CFNAgOS | Exhibits antimicrobial properties; used in coatings |

| Potassium bis(trifluoromethylsulfonyl)imide | CFNK OS | Soluble in water; used in various chemical syntheses |

Nickel bis(trifluoromethylsulfonyl)imide stands out due to its specific metal coordination environment and applications in catalysis and ionic liquids, differentiating it from other similar compounds that may serve different industrial or research purposes .

The Lewis acidic nature of nickel bis(trifluoromethylsulfonyl)imide plays a crucial role in facilitating cross-coupling reactions through multiple mechanistic pathways. Recent investigations have revealed that the bis(trifluoromethylsulfonyl)imide ligands significantly enhance the Lewis acidity of the nickel center, creating a highly electrophilic species capable of activating otherwise unreactive substrates [1] [2].

In electrochemical cross-coupling reactions, nickel bis(trifluoromethylsulfonyl)imide demonstrates exceptional performance in the deaminative cross-coupling of alkyl bistriflimides with various electrophiles. The catalyst system operates through a sophisticated nickel(I)-nickel(III) catalytic cycle, where the bistriflimide ligands facilitate rapid substrate activation via an efficient nucleophilic substitution mechanism [3] [4]. Experimental data shows that alkyl bistriflimides undergo rapid equimolar conversion within five minutes under optimized conditions, achieving yields up to ninety-five percent for carbon-carbon bond formation reactions.

The Lewis acid behavior is particularly pronounced in ionic liquid media, where nickel bis(trifluoromethylsulfonyl)imide exhibits remarkable catalytic activity for Friedel-Crafts acylation reactions. In the acylation of toluene with benzoyl chloride, the catalyst achieves quantitative conversion at elevated temperatures, with the ionic liquid environment providing both stabilization of the nickel center and enhancement of substrate solubility [5]. The weakly coordinating nature of the bistriflimide anions allows for facile ligand exchange while maintaining the structural integrity of the catalytic species.

Density functional theory calculations reveal that the reductive elimination step in cross-coupling reactions proceeds preferentially through dialkyl-nickel(III) complexes, with an energy barrier of 12.9 kilocalories per mole lower than the corresponding nickel(II) pathway [3]. This energetic preference demonstrates the critical role of the high-valent nickel species in facilitating product formation, with the bistriflimide ligands providing essential electronic stabilization.

Coordination-Enhanced Catalysis in Carbon-Hydrogen Activation Processes

The coordination environment provided by bis(trifluoromethylsulfonyl)imide ligands significantly enhances the catalytic activity of nickel complexes in carbon-hydrogen activation processes. The unique electronic properties of these ligands enable the formation of highly active nickel species capable of cleaving strong carbon-hydrogen bonds under mild conditions [6] [7].

In enantioselective carbon-hydrogen activation reactions, nickel bis(trifluoromethylsulfonyl)imide complexes demonstrate exceptional stereochemical control when combined with chiral ligands such as bis(1,1'-binaphthyl-2,2'-diol). The catalyst system enables the synthesis of planar chiral metallocenes through desymmetrization and kinetic resolution pathways, achieving excellent enantioselectivities across a broad substrate scope [6]. Deuterium-labeling studies confirm that carbon-hydrogen cleavage represents the enantio-determining step, with the bistriflimide ligands providing crucial electronic modulation of the nickel center.

The mechanism of carbon-hydrogen activation proceeds through a concerted metalation-deprotonation pathway, where the coordinated bistriflimide anions facilitate proton abstraction while simultaneously stabilizing the resulting organonickel intermediate [8]. Computational studies reveal that the presence of bistriflimide ligands lowers the activation energy for carbon-hydrogen bond cleavage by approximately fifteen to twenty kilocalories per mole compared to conventional nickel catalysts.

Experimental investigations demonstrate that nickel bis(trifluoromethylsulfonyl)imide exhibits remarkable functional group tolerance in carbon-hydrogen activation processes. The catalyst successfully activates carbon-hydrogen bonds in benzofurans, benzoxazoles, and benzimidazoles while leaving other reactive functionalities intact [9]. This selectivity stems from the unique coordination environment created by the bistriflimide ligands, which provides precise steric and electronic control over substrate binding and activation.

The coordination-enhanced catalysis extends to more challenging transformations such as the functionalization of unactivated aliphatic carbon-hydrogen bonds. Kinetic studies reveal that the rate-determining step involves the formation of a nickel-carbon bond through ligand-to-ligand hydrogen transfer, with the bistriflimide ligands playing a crucial role in stabilizing the transition state [10]. The observed turnover frequencies exceed those of conventional nickel catalysts by factors of ten to fifty, demonstrating the significant enhancement provided by the bistriflimide coordination environment.

Solvent Effects on Catalytic Cycle Energetics

The weakly coordinating nature of bis(trifluoromethylsulfonyl)imide anions creates unique solvent-dependent effects that profoundly influence catalytic cycle energetics. Unlike strongly coordinating anions that remain tightly bound to metal centers, bistriflimide ligands exhibit dynamic coordination behavior that responds sensitively to the surrounding solvent environment [11] [12].

In polar aprotic solvents such as dimethylformamide and acetonitrile, the bistriflimide ligands adopt a predominantly monodentate coordination mode, creating coordinatively unsaturated nickel centers with enhanced reactivity toward organic substrates. Extended X-ray absorption fine structure spectroscopy confirms that nickel centers are coordinated by six oxygen atoms in a predominantly monodentate fashion, with the bistriflimide ligands exhibiting significant conformational flexibility [13]. This flexibility enables rapid ligand exchange processes that are essential for catalytic turnover.

The solvent polarity significantly affects the stabilization of different oxidation states within the catalytic cycle. In high-polarity solvents, the nickel(III) intermediates exhibit enhanced stability due to favorable solvation of the highly charged metal center, leading to more efficient reductive elimination processes [14]. Conversely, in low-polarity solvents, the nickel(I) species become preferentially stabilized, favoring oxidative addition pathways and substrate activation.

Thermodynamic analysis reveals that solvent effects can alter the relative energies of key intermediates by up to twenty-five kilocalories per mole, fundamentally changing the preferred reaction pathway [15]. In bis(trifluoromethylsulfonyl)imide-based ionic liquids, the unique solvation environment creates exceptionally stable nickel complexes that maintain catalytic activity over extended reaction periods without decomposition.

The ionic strength of the reaction medium also plays a critical role in determining catalytic efficiency. High ionic strength conditions, typically achieved through the addition of bis(trifluoromethylsulfonyl)imide salts, enhance the dissociation of ion pairs and increase the concentration of catalytically active species [16]. Conductivity measurements demonstrate a linear relationship between ionic strength and catalytic activity, with optimal performance observed at salt concentrations between 0.1 and 0.5 molar.

Temperature-dependent studies reveal that solvent effects on catalytic energetics become more pronounced at elevated temperatures, where increased molecular motion facilitates rapid ligand exchange processes [17]. At temperatures above sixty degrees Celsius, the catalytic system exhibits enhanced substrate scope and improved reaction rates, attributed to the increased lability of the bistriflimide ligands and more favorable entropy contributions to the overall reaction energetics.

| Reaction Parameter | Polar Solvents | Ionic Liquids | Low-Polarity Solvents |

|---|---|---|---|

| Preferred Ni Oxidation State | Ni(III) | Ni(II) | Ni(I) |

| Coordination Mode | Monodentate | Mixed | Bidentate |

| Activation Energy (kcal/mol) | 18.5±2.1 [3] | 15.2±1.8 [5] | 22.7±3.2 [10] |

| Turnover Frequency (s⁻¹) | 450±50 [4] | 820±75 [5] | 180±25 [10] |

| Substrate Scope | Broad | Very Broad | Limited |

| Catalyst Stability (hours) | 12-18 | 48-72 | 6-12 |

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive